N-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
N-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is a heterocyclic compound that features a triazole ring substituted with a methylsulfanyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the reaction of 3-amino-1,2,4-triazole with methylthiol and acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s binding affinity to its targets, while the acetamide moiety can facilitate its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(methylsulfanyl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
N-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H8N4OS |
---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C5H8N4OS/c1-3(10)6-4-7-5(11-2)9-8-4/h1-2H3,(H2,6,7,8,9,10) |
InChI Key |
YGYHRNJXXKFSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NN1)SC |
Origin of Product |
United States |
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